N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide
Description
N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a thiophene ring
Properties
IUPAC Name |
N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-13-8-9-15(23-13)14-6-3-4-10-20(14)17(21)12-19-18(22)16-7-5-11-24-16/h5,7-9,11,14H,2-4,6,10,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIMINKIGPGVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2CCCCN2C(=O)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a furan derivative in the presence of a Lewis acid catalyst.
Coupling with Thiophene-2-carboxamide: The final step involves coupling the piperidine-furan intermediate with thiophene-2-carboxamide using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Alcohol derivatives of the piperidine ring.
Substitution: Substituted amides or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, given its multiple functional groups.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, for example, it may interact with specific receptors or enzymes in the body, modulating their activity. The piperidine ring could play a role in binding to neurotransmitter receptors, while the furan and thiophene rings might contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(5-methylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide
- N-[2-[2-(5-ethylthiophene-2-yl)piperidin-1-yl]-2-oxoethyl]furan-2-carboxamide
- N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]benzene-2-carboxamide
Uniqueness
N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both furan and thiophene rings, along with the piperidine moiety, makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
